Spiclomazine

Vue d'ensemble

Description

Spiclomazine est un puissant inhibiteur de KRAS muté (G12C), une protéine qui joue un rôle crucial dans le développement de certains types de cancer, en particulier le cancer du pancréas . Ce composé a montré une activité antitumorale significative en ciblant sélectivement et en inhibant les voies de signalisation induites par KRAS .

Méthodes De Préparation

La synthèse de la spiclomazine implique plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale. Les voies de synthèse détaillées et les conditions de réaction sont généralement des informations propriétaires détenues par les sociétés pharmaceutiques. on sait que la this compound peut être synthétisée par une série de réactions organiques impliquant l'utilisation de réactifs et de catalyseurs spécifiques . Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

La spiclomazine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs courants pour l'oxydation comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Mécanisme d'action

La this compound exerce ses effets en se liant à la protéine KRAS et en la stabilisant sous sa forme inactive, empêchant ainsi l'activation des voies de signalisation en aval qui favorisent la croissance et la survie des cellules cancéreuses . Le composé cible spécifiquement le complexe KRAS-GTP, conduisant à l'inhibition de la signalisation induite par KRAS et à l'induction de l'apoptose dans les cellules cancéreuses . Cette inhibition sélective de KRAS muté fait de la this compound un outil précieux pour étudier les mécanismes moléculaires du cancer et pour développer des thérapies ciblées.

Applications De Recherche Scientifique

Cancer Research

Spiclomazine has shown promise in various studies focused on pancreatic cancer:

- Targeting KRAS : this compound selectively inhibits the signaling pathways mediated by mutant KRAS, leading to reduced tumor growth and metastasis in xenograft models. It binds effectively to KRAS, stabilizing it and disrupting downstream signaling pathways such as c-Raf and ERK .

- Induction of Apoptosis : Research indicates that this compound induces apoptosis in pancreatic carcinoma cell lines (e.g., MIA PaCa-2 and CFPAC-1) while sparing normal cells like HEK-293 and HL-7702. This selectivity suggests a favorable therapeutic index .

- Cell Cycle Arrest : this compound has been shown to cause G2 phase arrest in cancer cells without affecting normal cells, highlighting its potential as a targeted therapy .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects include:

- Regulation of Apoptotic Pathways : this compound treatment leads to alterations in mitochondrial membrane potential and increases in reactive oxygen species (ROS), activating caspases involved in apoptosis .

- Inhibition of Migration and Invasion : The compound suppresses the expression of matrix metalloproteinases (MMP-2/9), which are crucial for cancer cell migration and invasion .

Potential Therapeutic Applications

Given its efficacy against KRAS-driven tumors, this compound holds potential for development as a therapeutic agent:

- Clinical Development : The compound's ability to induce apoptosis while inhibiting tumor growth positions it as a candidate for further clinical trials targeting pancreatic cancer patients with KRAS mutations .

- Combination Therapies : Future research may explore the use of this compound in combination with other therapies to enhance overall treatment efficacy against resistant cancer types.

Data Table: Summary of Key Findings on this compound

Case Study 1: Efficacy in Xenograft Models

In a study involving BALB/c mice implanted with MIA PaCa-2 tumors, this compound was administered at a dose of 68 mg/kg for two weeks via intraperitoneal injection. The results showed a significant reduction in tumor size compared to control groups, indicating strong anti-tumor activity specifically targeting mutant KRAS-driven cancers .

Case Study 2: In Vitro Mechanistic Studies

A series of in vitro experiments demonstrated that this compound not only reduced viability but also triggered apoptosis in pancreatic carcinoma cell lines. The treatment led to increased levels of apoptotic markers and decreased migratory capabilities of these cells, providing insights into its potential use as a therapeutic agent against pancreatic cancer progression .

Mécanisme D'action

Spiclomazine exerts its effects by binding to and stabilizing the KRAS protein in its inactive form, thereby preventing the activation of downstream signaling pathways that promote cancer cell growth and survival . The compound specifically targets the KRAS-GTP complex, leading to the inhibition of KRAS-mediated signaling and the induction of apoptosis in cancer cells . This selective inhibition of mutant KRAS makes this compound a valuable tool for studying the molecular mechanisms of cancer and for developing targeted therapies.

Comparaison Avec Des Composés Similaires

La spiclomazine est unique en son genre par sa capacité à inhiber sélectivement KRAS muté (G12C) et son activité préférentielle contre le cancer du pancréas induit par KRAS . Des composés similaires comprennent :

AMG 510 : Un autre inhibiteur de KRAS (G12C) qui s'est avéré prometteur dans les essais cliniques pour le traitement des cancers induits par KRAS.

Ces composés partagent des mécanismes d'action similaires, mais peuvent différer par leurs propriétés pharmacocinétiques, leur puissance et leur sélectivité.

Activité Biologique

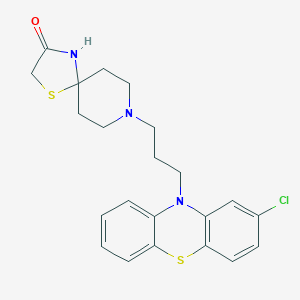

Spiclomazine, chemically known as 1-Thia-4,8-diazaspiro[4.5]decan-3-one, 8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-hydrochloride (NSC290956), has emerged as a compound of interest due to its selective anti-tumor activity, particularly against mutant KRas-driven pancreatic cancer. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, apoptosis induction, and in vivo efficacy.

This compound exhibits its biological activity primarily through the modulation of KRas signaling pathways. It has been shown to:

- Inhibit KRas-GTP Activity : this compound diminishes the active levels of KRas-GTP in cancer cells, which is crucial for their survival and proliferation. This effect is particularly pronounced in pancreatic cancer cell lines such as MIA PaCa-2 and CFPAC-1 .

- Induce Cell Cycle Arrest : The compound causes a G2 phase arrest in cancer cells while sparing normal cells from similar effects. This selective action underscores its potential as a targeted cancer therapy .

- Promote Apoptosis : this compound triggers apoptosis in pancreatic carcinoma cells through the activation of caspases (specifically Caspase-3 and Caspase-9) and by down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-xl. The treatment leads to increased reactive oxygen species (ROS) production and decreased mitochondrial membrane potential .

Cell Viability and Apoptosis

In vitro studies have demonstrated that this compound significantly reduces cell viability in pancreatic cancer cell lines:

| Cell Line | IC50 (µg/mL) | Apoptosis Induction |

|---|---|---|

| MIA PaCa-2 | 20 | Yes |

| CFPAC-1 | 30 | Yes |

| BxPC-3 | 25 | Yes |

The compound's effectiveness is more pronounced in cancer cells compared to normal human embryonic kidney (HEK-293) and liver (HL-7702) cells, indicating a preferential targeting mechanism .

Effects on Migration and Invasion

This compound also suppresses the migratory and invasive capabilities of pancreatic carcinoma cells. It does this by down-regulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for extracellular matrix degradation during metastasis .

In Vivo Efficacy

This compound's anti-tumor effects have been validated in xenograft models. In studies involving BALB/c mice implanted with MIA PaCa-2 tumors, administration of this compound at doses of 68 mg/kg resulted in:

- Complete Tumor Growth Inhibition : In several instances, tumor growth was entirely blocked after two weeks of treatment .

- Histological Changes : Immunohistochemical analyses revealed reduced levels of c-Raf and phosphorylated ERK (p-ERK), alongside increased TUNEL staining indicative of apoptosis within the tumors .

Case Studies

A notable case study involved administering this compound to mice with established pancreatic tumors. The results indicated significant tumor regression, with histopathological examinations confirming increased apoptosis and decreased cellular proliferation markers (Ki-67 staining) post-treatment .

Summary of Findings

The biological activity of this compound is characterized by its ability to selectively target mutant KRas-driven pancreatic cancer cells through:

- Inhibition of KRas-GTP signaling .

- Induction of cell cycle arrest at the G2 phase .

- Promotion of apoptosis via caspase activation .

- Suppression of migration and invasion capabilities .

These findings suggest that this compound holds promise as a therapeutic agent for treating pancreatic carcinoma, warranting further clinical investigation.

Propriétés

IUPAC Name |

8-[3-(2-chlorophenothiazin-10-yl)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3OS2/c23-16-6-7-20-18(14-16)26(17-4-1-2-5-19(17)29-20)11-3-10-25-12-8-22(9-13-25)24-21(27)15-28-22/h1-2,4-7,14H,3,8-13,15H2,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOYBMUYCBSDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC(=O)CS2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043851 | |

| Record name | Spiclomazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24527-27-3 | |

| Record name | Spiclomazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24527-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiclomazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024527273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiclomazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiclomazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPICLOMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2V8248111 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for Spiclomazine in KRas-driven cancers?

A1: this compound is suggested to act by binding to and stabilizing the KRas protein. [, ] This interaction appears to disrupt the normal signaling cascade downstream of KRas, ultimately leading to decreased proliferation and increased apoptosis in cancer cells. [, ] Specifically, this compound treatment has been linked to reduced levels of KRas-GTP, a crucial signaling molecule, and downregulation of downstream effectors like c-Raf and p-ERK. []

Q2: How selective is this compound for cancer cells compared to normal cells?

A2: Studies suggest that this compound exhibits a preferential anti-tumor activity. [] In vitro studies comparing the effects of this compound on KRas-driven pancreatic cancer cell lines and normal human cell lines (HEK-293 and HL-7702) revealed a higher sensitivity to the compound in the cancer cells. [, ] This selective toxicity is further supported by the observation that this compound induces cell cycle arrest at the G2 phase in cancer cells but not in normal cells. []

Q3: What in vivo evidence supports the anti-tumor activity of this compound?

A3: In a study using a MIA PaCa-2 xenograft model in mice, this compound administration (68 mg/kg for 2 weeks via intraperitoneal injection) completely inhibited tumor growth. [] Immunohistochemical analysis of the tumor tissues revealed a decrease in c-Raf and p-ERK expression, supporting the proposed mechanism of downstream signaling inhibition. [] Additionally, increased TUNEL staining in the treated tumors indicated an increase in apoptosis, further corroborating this compound's anti-cancer effects. []

- [1] Liu, J., et al. (2014). This compound displays a preferential anti-tumor activity in mutant KRas-driven pancreatic cancer. Oncotarget, 5(18), 8292–8302.

- [2] Jiang, D., et al. (2017). This compound Induces Apoptosis Associated with the Suppression of Cell Viability, Migration and Invasion in Pancreatic Carcinoma Cells. PloS one, 12(11), e0188521.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.